7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C10H11ClN4O3. It is a member of the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, diethylamino group, and a nitro group attached to a benzoxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 7-chloro-2,1,3-benzoxadiazole followed by the introduction of the diethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with diethylamine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-amino-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- 7-chloro-N,N-diethyl-4-amino-2,1,3-benzoxadiazol-5-amine
- 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-6-amine
Uniqueness
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and biological properties. The presence of the chloro, diethylamino, and nitro groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXZTIXFMCJHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370905 |
Source
|
Record name | 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257932-06-2 |
Source
|
Record name | 7-chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.